molecular formula C18H27NO4 B14013200 N-Cyclohexyl-N-ethyl-3,4,5-trimethoxy-benzamide CAS No. 36650-25-6

N-Cyclohexyl-N-ethyl-3,4,5-trimethoxy-benzamide

Cat. No.: B14013200
CAS No.: 36650-25-6
M. Wt: 321.4 g/mol
InChI Key: DIRXEZDGYUSUBK-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-ethyl-3,4,5-trimethoxy-benzamide is a chemical compound with the molecular formula C16H23NO4 It is known for its unique structure, which includes a benzamide core substituted with cyclohexyl, ethyl, and three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-ethyl-3,4,5-trimethoxy-benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with cyclohexylamine and ethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as chloroform. The mixture is then cooled, and the product is isolated through filtration and purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-ethyl-3,4,5-trimethoxy-benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.

    Reduction: Formation of cyclohexyl-ethyl-amine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-Cyclohexyl-N-ethyl-3,4,5-trimethoxy-benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-ethyl-3,4,5-trimethoxy-benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. The methoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity. The cyclohexyl and ethyl groups contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-N-methyl-3,4,5-trimethoxy-benzamide
  • N-Cyclohexyl-N-ethyl-3,4-dimethoxy-benzamide
  • N-Cyclohexyl-N-ethyl-3,5-dimethoxy-benzamide

Uniqueness

N-Cyclohexyl-N-ethyl-3,4,5-trimethoxy-benzamide is unique due to the presence of three methoxy groups on the benzamide core. This structural feature enhances its chemical reactivity and potential biological activity compared to similar compounds with fewer methoxy groups.

Properties

CAS No.

36650-25-6

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

N-cyclohexyl-N-ethyl-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C18H27NO4/c1-5-19(14-9-7-6-8-10-14)18(20)13-11-15(21-2)17(23-4)16(12-13)22-3/h11-12,14H,5-10H2,1-4H3

InChI Key

DIRXEZDGYUSUBK-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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